
Butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a butyric acid backbone, a pyridazinyl group, and a tert-butyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the pyridazinyl hydrazine intermediate, which is then reacted with butyric acid derivatives under controlled conditions. The tert-butyl esterification is achieved using tert-butyl alcohol and an acid catalyst. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions
Butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
科学研究应用
Butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Butyric acid derivatives: Compounds with similar butyric acid backbones but different functional groups.
Pyridazinyl compounds: Molecules containing the pyridazinyl group, which may have similar biological activities.
Tert-butyl esters: Compounds with tert-butyl ester moieties, often used for their stability and solubility.
Uniqueness
Butyric acid, 3-(2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
90931-95-6 |
|---|---|
分子式 |
C16H28ClN5O3 |
分子量 |
373.9 g/mol |
IUPAC 名称 |
tert-butyl (3E)-3-[[6-[2-hydroxypropyl(methyl)amino]pyridazin-3-yl]hydrazinylidene]butanoate;hydrochloride |
InChI |
InChI=1S/C16H27N5O3.ClH/c1-11(9-15(23)24-16(3,4)5)17-18-13-7-8-14(20-19-13)21(6)10-12(2)22;/h7-8,12,22H,9-10H2,1-6H3,(H,18,19);1H/b17-11+; |
InChI 键 |
JYPWATUJEXTCGD-SJDTYFKWSA-N |
手性 SMILES |
CC(CN(C)C1=NN=C(C=C1)N/N=C(\C)/CC(=O)OC(C)(C)C)O.Cl |
规范 SMILES |
CC(CN(C)C1=NN=C(C=C1)NN=C(C)CC(=O)OC(C)(C)C)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


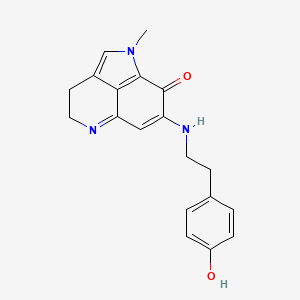
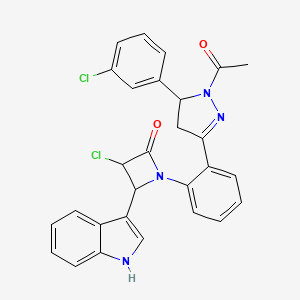
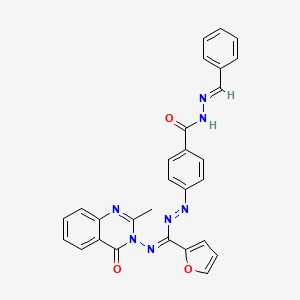
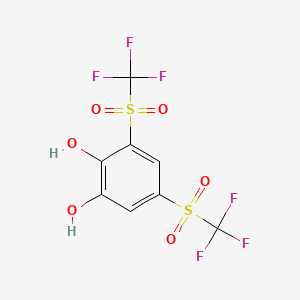

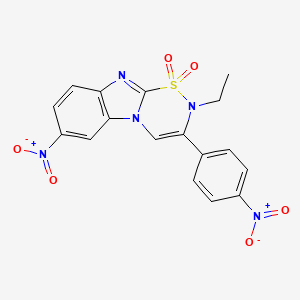
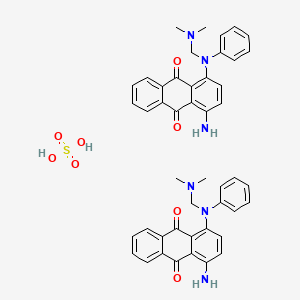
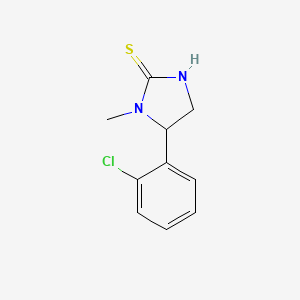
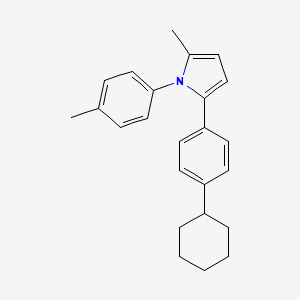




![Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12709841.png)
